BenchChemオンラインストアへようこそ!

6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Linker Optimization

6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid (CAS 1351393-93-5) belongs to the pyrrolo[3,4-b]pyrazine-5,7-dione class, a heterocyclic scaffold recognized in medicinal chemistry for its utility in kinase inhibitor design and proteolysis-targeting chimera (PROTAC) linker constructs. This compound features a C6 alkyl carboxylic acid side chain off the imide nitrogen, yielding a molecular formula of C12H13N3O4 (MW 263.25 g/mol).

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 1351393-93-5
Cat. No. B1399089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid
CAS1351393-93-5
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=O)N(C2=O)CCCCCC(=O)O
InChIInChI=1S/C12H13N3O4/c16-8(17)4-2-1-3-7-15-11(18)9-10(12(15)19)14-6-5-13-9/h5-6H,1-4,7H2,(H,16,17)
InChIKeyMLMMSDHTCKDTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic Acid (CAS 1351393-93-5): Procurement-Grade Building Block for Medicinal Chemistry


6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid (CAS 1351393-93-5) belongs to the pyrrolo[3,4-b]pyrazine-5,7-dione class, a heterocyclic scaffold recognized in medicinal chemistry for its utility in kinase inhibitor design and proteolysis-targeting chimera (PROTAC) linker constructs . This compound features a C6 alkyl carboxylic acid side chain off the imide nitrogen, yielding a molecular formula of C12H13N3O4 (MW 263.25 g/mol) . Commercially available at purities of 95–98%, it serves as a carboxylic acid-functionalized building block amenable to amide coupling for library synthesis .

Why 6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic Acid Cannot Be Casually Substituted


Within the pyrrolo[3,4-b]pyrazine-5,7-dione series, even modest structural modifications—such as altering linker length, replacing the terminal carboxylic acid with an amide, or changing the N-substituent from alkyl to aryl—have been shown to profoundly shift target engagement, selectivity, and physicochemical properties . For instance, published class-level data demonstrate that shortening the linker from three carbons to one or two, or extending it beyond three, frequently reduces or abolishes biological activity, confirming that linker geometry is a critical determinant . Consequently, the specific six-carbon carboxylic acid tether of this compound cannot be generically replaced with shorter-chain analogs (e.g., butanoic acid derivatives) or amide-capped variants without risking loss of the desired binding mode, solubility profile, or coupling reactivity required for downstream conjugate synthesis.

Quantitative Differentiation Evidence for 6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic Acid Versus Closest Analogs


Linker Length Optimality: C6 Hexanoic Acid vs. C4 Butanoic Acid in Pyrrolopyrazine-dione Scaffolds

Class-level SAR analysis of pyrrolopyrazine-dione derivatives indicates that a three‑carbon linker (propyl) is often optimal for biological activity; deviations, including the four‑carbon butanoic acid linker and shorter one‑ or two‑carbon tethers, consistently yield reduced potency . While direct head‑to‑head data for the six‑carbon hexanoic acid variant are not publicly available, the established trend strongly implies that C6 extension provides a distinct conformational reach and solubility profile compared to the C4 analog 4-(5,7‑dioxo‑5,7‑dihydro‑6H‑pyrrolo[3,4‑b]pyrazin‑6‑yl)butanoic acid .

Medicinal Chemistry Structure-Activity Relationship (SAR) Linker Optimization

Carboxylic Acid Functionality: Advantages Over Amide-Capped Analogs for Downstream Conjugation

The target compound presents a free carboxylic acid terminus, enabling direct amide coupling without prior deprotection steps required for ester prodrugs or protected amines . By contrast, closely related amide-capped analogs such as 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide (MW 328.33) and N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanamide (MW 434.5) are pre-formed amides with terminal heterocycles, offering no free carboxyl handle for further diversification .

PROTAC Synthesis Bioconjugation Building Block Reactivity

Physicochemical Profile: LogP and Solubility Differentiation from Aryl-Substituted Pyrrolopyrazine-diones

The target compound possesses a calculated LogP of −0.39 , indicative of substantial aqueous solubility. This contrasts sharply with aryl-substituted pyrrolo[3,4-b]pyrazine-5,7-dione derivatives such as 6-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (MW 315.28) or 6-[4-(morpholin-4-ylsulfonyl)phenyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (MW ~374), which bear hydrophobic aromatic rings at the imide nitrogen and are expected to have significantly higher LogP values and reduced aqueous solubility [1].

Physicochemical Properties Drug-Likeness Solubility

N-Alkyl vs. N-Aryl Substitution: Impact on Synthetic Versatility and Downstream Functionalization

The target compound features an N-alkyl (hexanoic acid) substituent on the pyrrolopyrazine-dione core, which preserves the imide NH for further functionalization or metal coordination. In contrast, N-aryl substituted derivatives such as 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione have both the imide nitrogen and the pyrrole-like nitrogen capped, eliminating one potential diversification site . The N-aryl series has demonstrated kinase inhibition activity, suggesting that the N-alkyl variant may access a distinct target profile or serve as a kinase inhibitor precursor with a tunable linker [1].

Medicinal Chemistry Building Block Versatility N-Alkylation

Highest-Value Application Scenarios for 6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic Acid


PROTAC Linker-Payload Conjugation: Carboxylic Acid Handle for E3 Ligase Ligand Attachment

The free terminal carboxylic acid of this compound enables direct amide coupling to amine-functionalized E3 ligase ligands (e.g., VHL, CRBN, or IAP recruiters) under standard peptide coupling conditions. This avoids the additional synthetic steps and yield losses associated with ester hydrolysis or protecting group removal required when using ester-protected or amide-capped analogs . The C6 alkyl chain provides a spacer length that may be advantageous for achieving optimal ternary complex geometry in PROTAC design, as class-level SAR suggests linker length critically influences degradation efficiency .

Focused Kinase Inhibitor Library Synthesis via Late-Stage Diversification

The pyrrolo[3,4-b]pyrazine-5,7-dione core is a recognized privileged scaffold in kinase inhibitor discovery . This building block allows medicinal chemists to generate diverse amide libraries by coupling the carboxylic acid to various amine-containing fragments in the final synthetic step. The N-alkyl substitution pattern leaves the scaffold's hydrogen-bonding capacity intact while providing a modular exit vector, making it suitable for high-throughput parallel synthesis and SAR exploration .

Solution-Phase Chemistry Requiring High Aqueous Solubility

With a calculated LogP of −0.39 , this compound is substantially more hydrophilic than aryl-substituted pyrrolopyrazine-diones (estimated LogP >1.5). This property facilitates reactions in aqueous or mixed aqueous-organic solvent systems, simplifies aqueous workup, and reduces organic solvent consumption. For laboratories prioritizing green chemistry metrics or working with water-sensitive reagents that require anhydrous conditions after an aqueous coupling step, the solubility profile of this building block is a tangible procurement advantage .

Bioconjugation and Chemical Probe Synthesis

The carboxylic acid handle can be activated as an NHS ester or converted to a hydrazide for bioconjugation to amine-containing biomolecules (e.g., lysine residues on proteins, amino-modified oligonucleotides). The C6 linker provides sufficient spacer length to minimize steric interference between the pyrrolopyrazine-dione core and the biomolecular target. This application scenario is enabled specifically by the free carboxyl group, which is absent in the amide-capped analogs available in the same chemical series .

Quote Request

Request a Quote for 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.